4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
Description
This compound is a structurally complex pyridin-2(1H)-one derivative characterized by multiple pharmacophoric elements:
- Core: A pyridin-2(1H)-one scaffold, a heterocyclic motif known for its bioactivity in medicinal chemistry .
- Substituents: Position 4: A methoxy group (–OCH₃), which enhances lipophilicity and metabolic stability compared to hydroxyl analogs . Position 1: A phenyl ring, contributing to π-π stacking interactions in biological targets .
Its synthesis likely involves multi-step coupling reactions, such as Buchwald-Hartwig amination or carbonylative cross-coupling, as seen in analogous pyridin-2(1H)-one derivatives .
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-32-23-15-24(30)29(19-9-3-2-4-10-19)17-21(23)26(31)28-14-12-20(16-28)33-22-11-5-7-18-8-6-13-27-25(18)22/h2-11,13,15,17,20H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLMTIDIYEPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a halogenated precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyridinone core with the quinoline-pyrrolidine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinolin-8-yloxy-pyrrolidine-1-carbonyl-pyridin-2(1H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to its pharmacological properties. It belongs to the class of pyridinones and quinolines, which are known for their roles as neurotransmitter agents and in various therapeutic contexts.
Potential Therapeutic Targets
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety, depression, or neurodegenerative diseases.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by targeting specific cancer cell pathways.
Synthesis and Structural Characteristics
The synthesis of 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves several key steps:
| Step | Description |
|---|---|
| Formation of Pyridinone Core | Achieved through condensation between an aldehyde and an amine, followed by cyclization. |
| Introduction of Quinoline Moiety | Involves nucleophilic aromatic substitution with a quinoline derivative. |
| Formation of Pyrrolidine Ring | Synthesized through cyclization involving an amine and a carbonyl compound. |
| Final Coupling | Coupling the pyridinone core with the quinoline-pyrrolidine intermediate using coupling reagents like EDCI. |
The molecular weight of this compound is approximately 441.5 g/mol, indicating its potential behavior in various environments.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups:
Key Reactions
- Nucleophilic Substitution: The quinoline moiety allows for nucleophilic attacks at electrophilic centers.
- Amide Bond Formation: Stable amide bonds can form during coupling reactions between carboxylic acids and amines.
Research indicates that the compound may exhibit various biological activities:
Case Studies
- Antimicrobial Activity: In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Antioxidant Properties: The presence of specific functional groups may contribute to antioxidant activity, providing potential benefits in oxidative stress-related conditions.
Research Areas
- Drug Development: Continued exploration in drug design could lead to new treatments for neurological disorders or cancer.
- Synthesis Optimization: Improving synthetic methods to enhance yield and purity will be crucial for advancing research in this area.
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid quinoline-pyrrolidine-pyridinone architecture. Below is a comparative analysis with structurally related molecules:
Thermodynamic and Spectroscopic Data
While specific data for the target compound are absent, analogous pyridin-2(1H)-ones exhibit:
- IR Spectra: C=O stretches at 1650–1700 cm⁻¹ (pyridinone core) and N–H bends at 3200–3400 cm⁻¹ (amide/pyrrolidine) .
- NMR: Characteristic pyridinone proton signals at δ 6.0–7.5 ppm (aromatic H) and δ 3.5–4.5 ppm (pyrrolidine CH₂) .
Research Findings and Implications
Antimicrobial Potential
Compounds like 4-hydroxyquinolin-2(1H)-ones (similarity 0.92, ) show antimicrobial activity, suggesting the target compound’s quinoline moiety may confer similar properties. However, the methoxy group could reduce bacterial membrane penetration compared to hydroxy analogs .
Anticancer Mechanisms
The pyridin-2(1H)-one/thiazole hybrids in inhibit cancer cell proliferation via kinase modulation. The target compound’s quinoline group might intercalate DNA, while the pyrrolidine linker could enhance solubility for improved bioavailability.
Anti-Allodynic Activity
3,5-Disubstituted pyridin-2(1H)-ones (e.g., compound 74, ) exhibit anti-allodynic effects via PKCγ inhibition. The target compound’s bulkier substituents may alter target selectivity or potency.
Biological Activity
4-Methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS Number: 1903269-36-2) is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound features a pyridinone core, a quinoline moiety, and a pyrrolidine ring, which contribute to its diverse biological activities. Research indicates that compounds of this class may possess properties beneficial for therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 441.5 g/mol. The structure is characterized by several functional groups that enhance its reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O4 |
| Molecular Weight | 441.5 g/mol |
| InChI Identifier | [InChI code here] |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyridinone Core : A condensation reaction between an aldehyde and an amine, followed by cyclization.
- Introduction of the Quinoline Moiety : Achieved through nucleophilic aromatic substitution.
- Formation of the Pyrrolidine Ring : Synthesized via cyclization involving an appropriate amine and a carbonyl compound.
Biological Activity
Research has highlighted various biological activities associated with this compound, particularly its anticancer properties.
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antiproliferative effects against several cancer cell lines. For example, related compounds have shown IC50 values ranging from 0.32 μM to 0.89 μM against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines . The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the chemical structure can significantly affect biological activity:
- Methoxy Group : Enhances solubility and interaction with biological targets.
- Quinoline Moiety : Contributes to anticancer activity by facilitating interactions with cellular receptors involved in growth regulation .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Interaction : The presence of multiple functional groups allows for interactions with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing intracellular signaling pathways that regulate cell proliferation and survival .
Case Studies
Recent studies have focused on evaluating the pharmacokinetics and toxicity profiles of similar compounds:
- Study on Antiproliferative Effects : A series of quinolone derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .
- ADMET Profiling : In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for several derivatives, suggesting their potential as drug candidates .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of quinolin-8-yloxy-pyrrolidine with a pyridin-2-one core. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt for activating the pyrrolidine carbonyl group. Optimize solvent polarity (e.g., DMF or THF) to enhance reactivity .
- Protection/deprotection strategies : Protect the quinoline oxygen during acidic/basic conditions using tert-butyldimethylsilyl (TBS) groups .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) and validate purity via HPLC (>95%) .
- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1.2–1.5 equivalents of quinolin-8-yloxy-pyrrolidine) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR (1H/13C) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the quinoline and pyrrolidine moieties. For example, the methoxy group (δ ~3.8 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm) require careful integration .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and hydrogen bonding between the pyridin-2-one and quinoline groups .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine conformation) by growing single crystals in ethanol/water mixtures .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s antimicrobial or enzyme-inhibitory potential?
- Methodological Answer :
- Antimicrobial testing : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-concentration gradients. Validate results with IC50 calculations and molecular docking (if structural data is available) .
Advanced Research Questions
Q. How do structural modifications at the quinolin-8-yloxy or pyrrolidine moieties affect bioactivity, and what systematic approaches can evaluate these effects?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents like halogens (Cl, F) on quinoline or methyl groups on pyrrolidine. Compare activity using dose-response curves and statistical analysis (ANOVA) .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins. Pair with thermodynamic profiling (ITC) to assess enthalpy-entropy trade-offs .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables (e.g., pH, temperature) .
- Mechanistic follow-up : Conduct knock-out/knock-in assays (CRISPR) to validate target engagement in disputed pathways .
Q. How can environmental stability and degradation pathways of this compound be studied to assess ecotoxicological risks?
- Methodological Answer :
- Hydrolytic degradation : Incubate the compound at varying pH (3–10) and analyze degradation products via LC-MS. Identify stable intermediates (e.g., quinoline derivatives) .
- Photolysis studies : Expose to UV light (254 nm) and monitor degradation kinetics. Use QSAR models to predict ecotoxicity of breakdown products .
Data Analysis and Experimental Design
Q. What statistical models are appropriate for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate EC50/IC50 with 95% confidence intervals .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How should researchers design long-term stability studies to assess shelf-life under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
